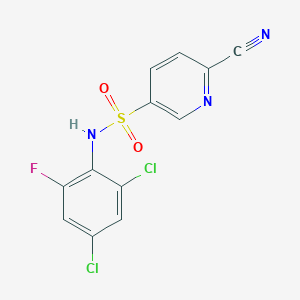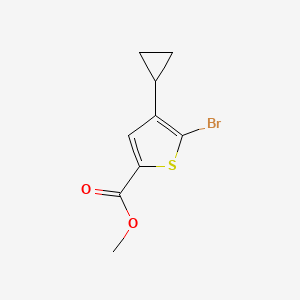
3-Brom-2-chlor-6-(Difluormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-chloro-6-(difluoromethyl)pyridine” is a chemical compound with the CAS Number: 1805221-46-8 . It has a molecular weight of 242.45 and its IUPAC name is 3-bromo-2-chloro-6-(difluoromethyl)pyridine . It is stored in an inert atmosphere at 2-8°C and is available in liquid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “3-Bromo-2-chloro-6-(difluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Molecular Structure Analysis
The InChI code for “3-Bromo-2-chloro-6-(difluoromethyl)pyridine” is 1S/C6H3BrClF2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-6-(difluoromethyl)pyridine” is a liquid at room temperature . The compound is stored at temperatures between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anwendungen im Pflanzenschutz
3-Brom-2-chlor-6-(Difluormethyl)pyridin ist ein zentrales Strukturmotiv in aktiven Pflanzenschutzmitteln . Die Hauptanwendung seiner Derivate liegt im Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-butyl war das erste Derivat, das auf dem Markt für Pflanzenschutzmittel eingeführt wurde. Seitdem haben über 20 neue Derivate ISO-Trivialnamen erhalten .
Pharmazeutische Anwendungen
Mehrere Derivate von this compound werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die das Derivat enthalten, haben die Marktzulassung erhalten, und viele weitere Kandidaten befinden sich derzeit in klinischen Studien .
Tiermedizinische Anwendungen
Zwei tiermedizinische Produkte, die das Derivat enthalten, haben die Marktzulassung erhalten . Diese Produkte werden zur Behandlung verschiedener Erkrankungen bei Tieren eingesetzt.
Synthese von Wirkstoffen
This compound wird als Zwischenprodukt bei der Synthese verschiedener Pflanzenschutzmittel verwendet . Beispielsweise ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), das als chemisches Zwischenprodukt für die Synthese verschiedener Pflanzenschutzmittel verwendet wird, sehr gefragt .
Fungizide Aktivität
Das trifluormethylsubstituierte Pyridinderivat zeigte eine höhere fungizide Aktivität als Chlor- und andere Derivate . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Fungizide.
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung organischer Verbindungen, die Fluor enthalten, wurde durch die einzigartigen Eigenschaften von this compound ermöglicht . In der Pflanzenschutzindustrie wurden in den letzten zwei Jahrzehnten mehr als 50 % der eingeführten Pestizide fluoriert .
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of various pharmaceutical and agrochemical products , suggesting that its targets could be diverse and dependent on the specific derivative being synthesized.
Mode of Action
It is known to be a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group in the compound could potentially enhance the biological activity of the final product by influencing its physicochemical properties .
Biochemical Pathways
Given its use in the synthesis of various pharmaceutical and agrochemical products , it can be inferred that the compound may influence a wide range of biochemical pathways depending on the specific derivative and its intended use.
Pharmacokinetics
The compound’s pharmacokinetic properties would likely depend on the specific pharmaceutical or agrochemical product it is used to synthesize .
Result of Action
As a key structural motif in active agrochemical and pharmaceutical ingredients , its effects would likely be diverse and dependent on the specific derivative and its intended use.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-6-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVLEFBHDUOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
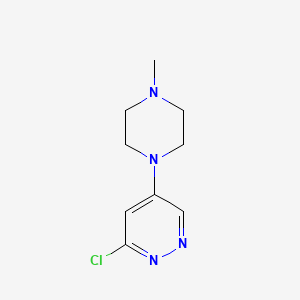
![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2406886.png)
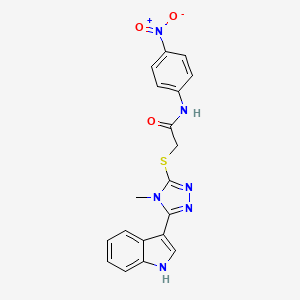
![2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide](/img/structure/B2406889.png)
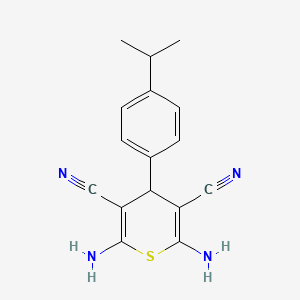

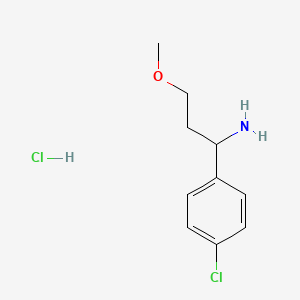
![2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2406897.png)

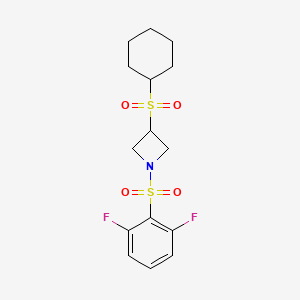
![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)
